2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Overview
Description
“2-(Imidazo[1,2-a]pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 21801-86-5 . It has a molecular weight of 175.19 and its IUPAC name is 2-imidazo[1,2-a]pyridin-3-ylacetamide . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The InChI code of the compound is 1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) and the InChI key is NSJOHWXCJYNOSF-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
-
Pharmaceutical Field - Treatment of Insomnia and Brain Function Disorders
- Zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, is used to treat short-term insomnia and some disorders of brain function .
- The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
- Imidazo[1,2-a]pyridine compounds are more novel preparations with fewer side effects .
-
Pharmaceutical Field - Treatment of Tuberculosis
- Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
- Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
-
Pharmaceutical Field - Anti-Cancer Drugs
-
Pharmaceutical Field - Treatment of Cardiovascular Diseases
-
Pharmaceutical Field - Treatment of Alzheimer’s Disease
-
Materials Science - Optoelectronic Devices and Sensors
-
Pharmaceutical Field - Antibacterial, Antifungal, and Antiviral Drugs
-
Pharmaceutical Field - Anti-Inflammatory Drugs
-
Chemistry - Synthesis of Chiral Compounds
- Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
- These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
-
Pharmaceutical Field - Emitters for Confocal Microscopy and Imaging
-
Pharmaceutical Field - Treatment of Short-Term Insomnia and Some Disorders of Brain Function
-
Chemistry - Multicomponent Reactions
- The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
- Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .
-
Pharmaceutical Field - Anti-Ulcer Drugs
-
Pharmaceutical Field - GABA A Receptor Modulators
-
Chemistry - Synthesis of Chiral Compounds
- Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .
-
Chemistry - Catalyst-Free Synthesis
- A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJOHWXCJYNOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176219 | |
Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyridin-3-yl)acetamide | |
CAS RN |
21801-86-5 | |
Record name | Imidazo[1,2-a]pyridine-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21801-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.